4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
This compound is a multi-substituted pyrazolecarboxamide . Pyrazolecarboxamides are a class of compounds that have been used in the industrial synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1H-Pyrazolo[3,4-b]quinolines are synthesized using methods like Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes like phosphodiesterase (pde5a1), inhibiting their guanosine cyclic monophosphate (cgmp) hydrolysing activity .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Inhibition of cgmp hydrolysis by similar compounds can lead to an increase in intracellular cgmp levels, affecting various cgmp-dependent pathways .
Result of Action
Based on the potential inhibition of cgmp hydrolysis, it can be inferred that the compound might lead to an increase in intracellular cgmp levels, which can have various downstream effects depending on the cell type .
Action Environment
Similar compounds are often stored in an inert atmosphere at 2-8°c to maintain stability .
Properties
IUPAC Name |
4-methyl-N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-4-12-26-21-18(13-17-7-5-6-15(3)19(17)23-21)20(25-26)24-22(27)16-10-8-14(2)9-11-16/h5-11,13H,4,12H2,1-3H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGUPAQWSWJCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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